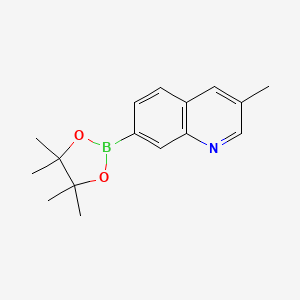![molecular formula C11H7Cl2NO3 B15064531 [(5,7-Dichloroquinolin-8-yl)oxy]acetic acid CAS No. 92146-38-8](/img/structure/B15064531.png)
[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a quinoline ring substituted with chlorine atoms at the 5th and 7th positions, and an acetic acid moiety attached via an ether linkage at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dichloroquinoline, which serves as the core structure.
Ether Formation: The 8th position of the quinoline ring is functionalized with an ether linkage by reacting it with chloroacetic acid under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and viral replication, as well as inflammatory pathways.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms in microbes, inhibits viral RNA polymerase, and modulates inflammatory cytokine production
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5,7-Dichloroquinolin-8-yl)oxy)propionic acid
- 2-((5,7-Dichloroquinolin-8-yl)oxy)butyric acid
- 2-((5,7-Dichloroquinolin-8-yl)oxy)valeric acid
Uniqueness
2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid stands out due to its specific acetic acid moiety, which imparts unique chemical and biological properties. Compared to its analogs with longer alkyl chains, it exhibits distinct reactivity and potency in various applications .
Propriétés
Numéro CAS |
92146-38-8 |
|---|---|
Formule moléculaire |
C11H7Cl2NO3 |
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
2-(5,7-dichloroquinolin-8-yl)oxyacetic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c12-7-4-8(13)11(17-5-9(15)16)10-6(7)2-1-3-14-10/h1-4H,5H2,(H,15,16) |
Clé InChI |
NJYVIGAFFXUJHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2Cl)Cl)OCC(=O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15064496.png)
![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)






